2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide
Description
2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with a methyl group and an acetohydrazide moiety.
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-2-3-7(4-10-6)13-5-8(12)11-9/h2-4H,5,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIGDNILJUDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide typically involves the reaction of 6-methyl-3-pyridinol with chloroacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Hydrazone Formation via Carbonyl Condensation
The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones, a key step in synthesizing heterocyclic derivatives:
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Reaction Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration.
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Example : Reaction with 4-pyridinecarboxaldehyde yields hydrazones that cyclize into triazole derivatives under basic conditions .
Table 1: Hydrazone Formation with Selected Carbonyl Compounds
Cyclization Reactions
The hydrazide participates in cyclization to form nitrogen-containing heterocycles, a strategy leveraged in antimicrobial drug development:
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Pyrazole Formation : Reaction with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions yields pyrazole derivatives .
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Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazoles .
Notable Example :
Substitution Reactions
The pyridine ring’s electron-deficient nature facilitates electrophilic substitution:
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Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the C-4 position, enhancing antimicrobial activity in derivatives .
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives, pivotal for cross-coupling reactions .
Antimicrobial Activity Correlation :
| Derivative | Substituent | MIC (μg/mL) Against S. aureus | Source |
|---|---|---|---|
| N′-[1-(4-Aminophenyl)ethylidene] | 4-NH₂ | 12.5 | |
| N′-[1-(4-Hydroxyphenyl)ethylidene] | 4-OH | 25 |
Oxidation and Reduction Pathways
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Oxidation : Treatment with KMnO₄ oxidizes the pyridine ring’s methyl group to a carboxylic acid, altering solubility and bioactivity .
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Reduction : NaBH₄ reduces the hydrazide to a primary amine, enabling further functionalization .
Biological Activity of Derivatives
Derivatives exhibit structure-dependent pharmacological effects:
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Antibacterial : Hydrazones with electron-withdrawing groups (e.g., -NO₂) show enhanced activity against Gram-positive bacteria (MIC: 12.5–25 μg/mL) .
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Antifungal : Pyrazole derivatives inhibit Candida albicans via ergosterol biosynthesis disruption .
Synthetic Optimization
Critical parameters for high-yield reactions:
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that derivatives of acetohydrazides, including 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide, exhibit significant antimicrobial activity. For instance, one study reported that similar compounds demonstrated potent antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound Name | Bacteria/Fungi Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | High | |
| Candida albicans | Moderate |
Anti-Diabetic Activity
Another significant application of hydrazide derivatives is their potential anti-diabetic activity. Research indicates that certain derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For example, one study highlighted that specific hydrazide compounds showed promising results in inhibiting α-amylase activity, suggesting their potential use in managing diabetes .
Table 2: Anti-Diabetic Activity of Hydrazide Derivatives
| Compound Name | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| This compound | 15.5 | Acarbose |
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various hydrazide derivatives, including this compound. The study utilized disc diffusion methods and broth dilution techniques to evaluate the effectiveness against clinical strains of bacteria and fungi. Results indicated that the compound exhibited a notable zone of inhibition compared to standard antibiotics .
Case Study 2: Anti-Diabetic Evaluation
In a separate investigation focusing on the anti-diabetic properties of hydrazides, researchers synthesized a series of derivatives and evaluated their α-amylase inhibitory activity. The findings revealed that certain modifications to the hydrazide structure significantly enhanced their inhibitory effects compared to traditional anti-diabetic medications .
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide
- 2-[(6-Methylpyridin-2-yl)oxy]acetohydrazide
- 2-[(6-Methylpyridin-4-yl)oxy]acetohydrazide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the reaction of 6-methylpyridine-3-ol with acetohydrazide under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that the compound inhibited the growth of several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-Diabetic Potential
In addition to its antimicrobial effects, this compound has been evaluated for anti-diabetic activity. A study utilizing molecular docking techniques revealed that it effectively inhibits α-amylase, an enzyme crucial for carbohydrate digestion. The IC50 value for this inhibition was reported at 5.20 µM, indicating potent activity compared to standard treatments like acarbose .
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.20 |
| Acarbose | 10.00 |
Cytotoxic Effects
The cytotoxicity of this compound against various cancer cell lines has also been investigated. In vitro studies showed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 49.85 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 49.85 |
| NCI-H460 | 42.30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes such as α-amylase and various kinases involved in cancer cell proliferation, leading to inhibition of their activity and subsequent cellular effects .
Case Studies
- Antimicrobial Study : A comprehensive study conducted on the antimicrobial efficacy of various hydrazides, including this compound, demonstrated its effectiveness against multi-drug resistant strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Diabetes Management : A molecular docking study highlighted the compound's binding affinity towards α-amylase, supporting its use as a potential therapeutic agent for managing diabetes through carbohydrate metabolism modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
